5-bromo-2-(thian-4-yl)pyridine
Description
Properties
CAS No. |
2639424-50-1 |
|---|---|
Molecular Formula |
C10H12BrNS |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
The Strategic Importance of Halogenated Pyridine Derivatives in Organic Synthesis
Halogenated pyridines are a cornerstone of organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. benthambooks.com The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring significantly influences its chemical reactivity. This modification provides a reactive handle for various synthetic transformations, including nucleophilic substitution and cross-coupling reactions. benthambooks.comacs.org
The position of the halogen atom on the pyridine ring is crucial in directing the outcome of these reactions. For instance, 2-bromopyridines are known to participate in diverse transformations, including the formation of 2-pyridones. nih.gov Similarly, 3-bromopyridines are valuable substrates in reactions like the Heck and Buchwald-Hartwig couplings. chempanda.com The ability to selectively introduce functional groups at specific positions on the pyridine ring is a powerful tool for synthetic chemists, enabling the construction of molecules with precise three-dimensional arrangements and tailored properties. mountainscholar.org The development of new methods for the selective halogenation of pyridines remains an active area of research, highlighting the enduring importance of these intermediates. mountainscholar.org
Table 1: Reactivity of Halogenated Pyridines
| Halogenated Pyridine Type | Common Reactions | Significance |
| 2-Bromopyridines | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions, Pyridone Synthesis nih.govresearchgate.net | Versatile starting materials for complex heterocycles. benthambooks.com |
| 3-Bromopyridines | Heck Coupling, Buchwald-Hartwig Coupling chempanda.com | Key substrates for carbon-carbon and carbon-nitrogen bond formation. |
| 4-Bromopyridines | Commercial synthesis of pharmaceuticals. chempanda.com | Important intermediates in industrial applications. |
| Perhalopyridines | Nucleophilic Substitution Reactions benthambooks.com | Starting materials for highly substituted pyridine derivatives. benthambooks.com |
The Role of Saturated Sulfur Heterocycles Thianes in Chemical Structures
Research has shown that thiane (B73995) derivatives can exhibit a range of biological activities. For instance, some thiane-containing compounds have been investigated for their potential as enzyme inhibitors and have shown promise in the development of new therapeutic agents. smolecule.com The thiane ring can influence a molecule's conformation and lipophilicity, which are critical factors in its ability to interact with biological targets. The versatility of thiane derivatives extends to materials science, where they have been explored for the synthesis of novel polymers.
The Structural Framework of 5 Bromo 2 Thian 4 Yl Pyridine Within Heterocyclic Chemistry
The compound 5-bromo-2-(thian-4-yl)pyridine integrates the key features of both halogenated pyridines and thianes into a single molecular entity. Its structure consists of a pyridine (B92270) ring brominated at the 5-position and substituted at the 2-position with a thian-4-yl group. This specific arrangement of functional groups suggests a molecule with a rich and varied chemical reactivity profile.
The bromine atom at the 5-position of the pyridine ring serves as a prime site for functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents. The thiane (B73995) moiety, attached at the 2-position, can influence the molecule's steric and electronic properties and may also serve as a point for further chemical modification. The combination of these two distinct heterocyclic systems within one molecule creates a platform for the synthesis of novel and potentially bioactive compounds.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
No published DFT studies were found for 5-bromo-2-(thian-4-yl)pyridine. Consequently, information regarding its optimized geometry, bond lengths, and bond angles is not available.
Conformational Analysis of the Thian-4-yl Ring and Pyridine (B92270) Orientation
Specific conformational analyses detailing the orientation of the thian-4-yl ring relative to the pyridine ring for this molecule are not present in the searched scientific literature. Such studies would typically involve mapping the potential energy surface to identify the most stable conformers, but this work has not been reported.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
There are no specific reports on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO energy gap for this compound. This information, which is crucial for understanding the molecule's chemical reactivity and electronic properties, remains uncalculated or unpublished.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational studies predicting the vibrational frequencies (e.g., via IR and Raman spectroscopy) for this compound are not available. While general vibrational modes for pyridine and its derivatives are well-documented, a specific theoretical spectrum and its correlation with experimental data for this compound have not been reported.
Reaction Mechanism Elucidation via Computational Chemistry
No computational studies elucidating the reaction mechanisms involving this compound were found. Research in this area would provide insights into potential synthetic pathways or metabolic transformations, but such theoretical investigations have not been published.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
There are no available computational predictions for the NMR chemical shifts (¹H and ¹³C) of this compound. Theoretical calculations are often used to complement experimental NMR data for structural confirmation, but this analysis has not been reported for this specific molecule.
Applications of 5 Bromo 2 Thian 4 Yl Pyridine in Advanced Organic Synthesis
Building Block in the Construction of Polyheterocyclic Systems
The inherent reactivity of the 5-bromopyridine moiety makes this compound a key starting material for the elaboration of polyheterocyclic systems, which are prevalent in medicinal chemistry and materials science.
The strategic placement of the bromine atom on the pyridine (B92270) ring allows 5-bromo-2-(thian-4-yl)pyridine to serve as a precursor for various fused heterocyclic systems. Brominated pyridines are frequently employed in palladium-catalyzed reactions to construct bicyclic and polycyclic aromatic compounds. For instance, derivatives of bromopyridines can undergo intramolecular cyclization or participate in multi-component reactions to form fused systems like pyrazolo[3,4-b]pyridines, triazolo[4,3-a]pyridines, and thieno[2,3-b]pyridines. mdpi.comresearchgate.net
The general approach often involves an initial substitution or coupling reaction at the bromine-bearing carbon, followed by a subsequent cyclization step. For example, a hydrazido-substituted pyridine can react with reagents like phthalic anhydride (B1165640) to yield fused phthalazine-dione structures. mdpi.com Similarly, reactions with isothiocyanates or carbon disulfide can lead to the formation of fused thioamides and triazolo-pyridines, respectively. mdpi.com These synthetic strategies highlight the potential of this compound to be converted into a diverse range of fused heterocyclic structures.
The most prominent application of bromo-substituted pyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental in modern organic synthesis for creating C-C bonds. By coupling the bromopyridine with various arylboronic acids, a wide array of biaryl and more complex molecular architectures can be accessed.
Research on the analogous compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrates this principle effectively. mdpi.com This compound reacts efficiently with a variety of functionalized arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to produce novel pyridine derivatives in moderate to good yields. mdpi.com The reaction is robust and tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid partner. mdpi.com This methodology allows for the systematic modification of the pyridine core, enabling the synthesis of libraries of compounds for various applications.
| Arylboronic Acid Partner | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 75% |
| 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 80% |
| 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 78% |
| 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 72% |
| 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 70% |
Scaffold for Ligand Design in Catalysis
The structure of this compound contains two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the sulfur atom of the thianyl group. This makes the molecule an interesting scaffold for the design of bidentate or monodentate ligands for transition metal catalysis. Pyridine-based ligands are ubiquitous in coordination chemistry and have been instrumental in the development of catalysts for a wide range of organic transformations.
While specific catalytic systems employing ligands derived directly from this compound are not extensively documented, the structural motif is promising. The combination of a soft sulfur donor and a borderline nitrogen donor could be used to tune the electronic and steric properties of a metal center, influencing the activity and selectivity of a catalyst. The thianyl group's non-aromatic, flexible nature could also offer unique steric advantages compared to rigid, planar aromatic ligands like thiophene (B33073).
Intermediate in the Synthesis of Functional Materials (e.g., Photochromic, Semiconductor Materials)
Heterocyclic compounds containing both pyridine and thiophene-like moieties are of significant interest in the field of materials science. They often form the core of functional materials with unique optical and electronic properties.
Specifically, analogs such as 4-(4-bromo-5-methylthiophen-2-yl)pyridine (B3048062) are known precursors to photochromic diarylethene derivatives. researchgate.net Diarylethenes are a class of molecular switches that undergo reversible color and structural changes upon irradiation with light of different wavelengths. researchgate.net These materials are promising for applications in optical data storage and smart devices. The synthesis typically involves coupling two heteroaryl units, like the pyridyl-thiophene precursor, to a perfluorocyclopentene core. researchgate.net The resulting molecule can then be switched between a colorless open-ring form and a colored closed-ring form.
The use of this compound as an intermediate for such materials is plausible, although the saturated thianyl ring would significantly alter the electronic properties compared to an aromatic thiophene ring. This modification would impact the photochromic behavior, potentially leading to materials with different absorption spectra and switching kinetics, representing an area for further investigation. There is currently limited information on its direct application in the synthesis of semiconductor materials.
Future Research Directions
Exploration of Novel Catalytic Transformations Involving the Bromine or Thiane (B73995) Moiety
The bromine atom on the pyridine (B92270) ring serves as a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions. Future research could systematically explore these transformations to generate a library of novel derivatives. The thiane sulfur atom also presents opportunities for selective transformations.
Key areas for investigation include:
Cross-Coupling Reactions: The C-Br bond is well-suited for reactions such as Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with various amines, and Heck coupling with alkenes. mdpi.com These reactions would allow for the introduction of diverse functional groups at the 5-position of the pyridine ring, significantly expanding the chemical space around the core scaffold.
Thiane Moiety Transformations: The sulfur atom in the thiane ring is a target for selective oxidation to form the corresponding sulfoxide (B87167) and sulfone. These transformations can profoundly alter the molecule's steric and electronic properties, including its polarity, solubility, and hydrogen bonding capacity. Exploring various oxidizing agents and conditions would be crucial to achieve selective mono- or di-oxidation.
| Potential Catalytic Reaction | Reactant/Catalyst System | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl/heteroaryl-2-(thian-4-yl)pyridines |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | 5-Alkynyl-2-(thian-4-yl)pyridines |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, phosphine (B1218219) ligand | 5-Amino-2-(thian-4-yl)pyridine derivatives |
| Oxidation of Thiane | Oxidizing agents (e.g., m-CPBA, H₂O₂) | 5-Bromo-2-(thian-4-yl 1-oxide)pyridine, 5-Bromo-2-(thian-4-yl 1,1-dioxide)pyridine |
Development of Asymmetric Synthesis Routes to Chiral Derivatives
While 5-bromo-2-(thian-4-yl)pyridine itself is achiral, its derivatives can possess chirality. A significant future direction would be the development of methods to access these chiral molecules enantioselectively. The most direct approach involves the asymmetric oxidation of the thiane ring's sulfur atom.
Oxidation of the sulfide (B99878) to a sulfoxide introduces a stereocenter at the sulfur atom. Therefore, developing catalytic asymmetric oxidation methods would be a valuable goal, yielding enantiomerically pure sulfoxide derivatives. This could potentially be achieved using chiral transition metal catalysts in the presence of an oxidant.
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis of derivatives from this compound, advanced in situ spectroscopic techniques could be employed. Real-time monitoring of reaction kinetics, intermediate formation, and endpoint determination can lead to improved yields, higher purity, and a deeper mechanistic understanding. rsc.org
Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. For instance, monitoring the disappearance of a vibrational mode associated with the C-Br bond during a cross-coupling reaction could provide precise kinetic data. rsc.org
| Spectroscopic Technique | Potential Application | Information Gained |
| Raman Spectroscopy | Monitoring cross-coupling or oxidation reactions | Real-time concentration of reactants and products, reaction kinetics |
| FTIR Spectroscopy | Tracking functional group transformations | Detection of intermediates, confirmation of product formation |
| NMR Spectroscopy (Flow) | Mechanistic studies of complex reactions | Structural elucidation of transient species, reaction profiling |
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch synthesis. researchgate.netuc.pt Future work could focus on adapting the synthesis of this compound and its subsequent derivatization to continuous flow systems.
An automated flow platform could enable the rapid synthesis and screening of a library of derivatives by systematically varying reactants, catalysts, and reaction conditions. nih.govmpg.de This high-throughput approach would accelerate the discovery of new compounds with desirable properties for various applications. The modular nature of flow chemistry is particularly advantageous for multi-step sequences, allowing for the telescoping of reactions without the need to isolate intermediates. dntb.gov.ua
Synergistic Application of Computational and Experimental Methodologies
A powerful strategy for accelerating research involves the synergy between computational chemistry and experimental work. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the this compound scaffold. mdpi.com
Potential computational studies include:
Reaction Mechanism Elucidation: Modeling the transition states and energy profiles of potential catalytic cycles to understand preferred reaction pathways.
Prediction of Properties: Calculating electronic properties, such as molecular orbital energies and electrostatic potential, to guide the design of new derivatives for applications in materials science or medicinal chemistry.
Spectroscopic Prediction: Simulating NMR, IR, and Raman spectra to aid in the characterization of novel synthesized compounds.
By using computational insights to guide experimental design, researchers can focus on the most promising synthetic routes and target molecules, saving time and resources.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-(thian-4-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between bromopyridine derivatives and thiane-containing precursors. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with a boronic acid derivative of thiane can yield the target compound . Key variables include temperature (80–120°C), solvent (e.g., THF or dioxane), and base (e.g., K₂CO₃). Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradients) and confirmed by HPLC (>95% purity) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray crystallography resolves bond lengths/angles (e.g., C-Br: ~1.89 Å, C-S: ~1.81 Å) and confirms the thiane ring’s chair conformation .
- NMR spectroscopy : NMR shows pyridine protons at δ 7.8–8.5 ppm, with thiane protons at δ 2.5–3.2 ppm. NMR confirms Br substitution (C5: ~115 ppm) and thiane connectivity (C2: ~140 ppm) .
- DFT calculations predict HOMO/LUMO energies to assess reactivity for further functionalization .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The bromine atom enables cross-coupling reactions to generate biaryl libraries for drug discovery. For example:
- Kinase inhibitors : The pyridine-thiane scaffold mimics ATP-binding pockets. Activity is validated via enzymatic assays (e.g., IC₅₀ values against EGFR kinase) .
- CNS targets : LogP (~2.8) and polar surface area (~45 Ų) suggest blood-brain barrier penetration, making it a candidate for neuroactive compound synthesis .
Advanced Research Questions
Q. How do steric and electronic effects of the thiane substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The thiane group’s electron-donating sulfur atom directs electrophilic substitution to the pyridine’s para position. Steric hindrance from the thiane ring reduces reactivity at ortho positions. For example:
- Buchwald-Hartwig amination with bulky amines (e.g., tert-butylamine) yields >80% para-substituted products.
- Contrasting data from analogs (e.g., tetrahydrofuran-substituted pyridines) show lower regioselectivity, highlighting thiane’s unique electronic profile .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Solutions include:
- Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm IC₅₀ values.
- Metabolic stability testing : Liver microsome assays (human/rat) identify active metabolites that may skew results .
- Co-crystallization studies : Resolve binding modes to distinguish true inhibitors from assay artifacts .
Q. How can computational modeling guide the optimization of this compound for target-specific drug design?
- Methodological Answer :
- Molecular docking (AutoDock Vina) identifies favorable interactions with targets (e.g., hydrogen bonds between pyridine N and kinase hinge regions).
- MD simulations (>100 ns) assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA).
- SAR analysis : Replace Br with CF₃ or CN to modulate electron-withdrawing effects and improve potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
